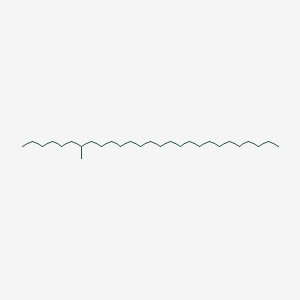
Heptadecyl 2,3-bis(hexadecyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecyl 2,3-bis(hexadecyloxy)propanoate is an ester compound characterized by its long alkyl chains and ester functional group. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This compound, in particular, is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptadecyl 2,3-bis(hexadecyloxy)propanoate can be synthesized through the esterification of heptadecanol with 2,3-bis(hexadecyloxy)propanoic acid. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor, where they are heated and mixed with the acid catalyst. The esterification reaction is monitored and controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecyl 2,3-bis(hexadecyloxy)propanoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst, such as hydrochloric acid.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Heptadecyl 2,3-bis(hexadecyloxy)propanoate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of heptadecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The compound’s long alkyl chains also contribute to its hydrophobic interactions with lipid membranes, making it useful in lipid-based formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadecyl 2,3-bis(dodecyloxy)propanoate: Similar in structure but with shorter alkyl chains.
Ethyl acetate: A simpler ester with shorter alkyl chains and different chemical properties.
Methyl butyrate: Another ester with a different alkyl chain length and structure.
Uniqueness
Heptadecyl 2,3-bis(hexadecyloxy)propanoate is unique due to its long alkyl chains, which impart specific hydrophobic properties and make it suitable for applications in lipid-based systems and industrial formulations .
Eigenschaften
CAS-Nummer |
64713-42-4 |
|---|---|
Molekularformel |
C52H104O4 |
Molekulargewicht |
793.4 g/mol |
IUPAC-Name |
heptadecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C52H104O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56-52(53)51(55-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-54-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3 |
InChI-Schlüssel |
RUJIFOILRKUFQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)




![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)
